

Application Notes and Protocols for RapaLink-1 in a Xenograft Mouse Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival. [1][2] By combining the functionalities of rapamycin and the mTOR kinase inhibitor MLN0128, RapaLink-1 offers a potent and selective inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4] Its unique mechanism of action overcomes resistance observed with previous generations of mTOR inhibitors, making it a promising therapeutic agent for various cancers. These application notes provide detailed protocols for utilizing RapaLink-1 in a preclinical xenograft mouse model to evaluate its anti-tumor efficacy.

Mechanism of Action

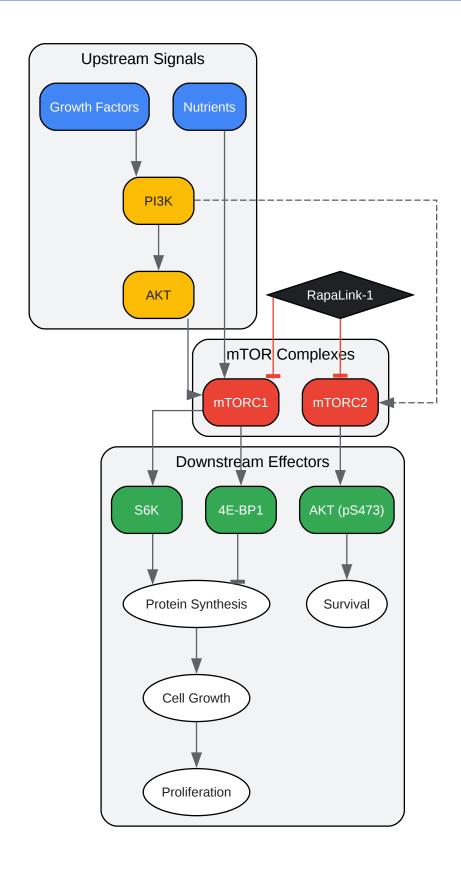
RapaLink-1 is a dimeric molecule that links rapamycin to a derivative of sapanisertib (MLN0128). This design allows for a dual binding to the mTOR complex. The rapamycin component binds to FKBP12, which then allosterically inhibits mTORC1, while the sapanisertib component directly inhibits the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to a more comprehensive blockade of mTOR signaling compared to rapamycin alone, affecting both rapamycin-sensitive and -resistant substrates of mTORC1. At low doses, **RapaLink-1** can selectively inhibit mTORC1, while higher doses inhibit both mTORC1 and mTORC2.



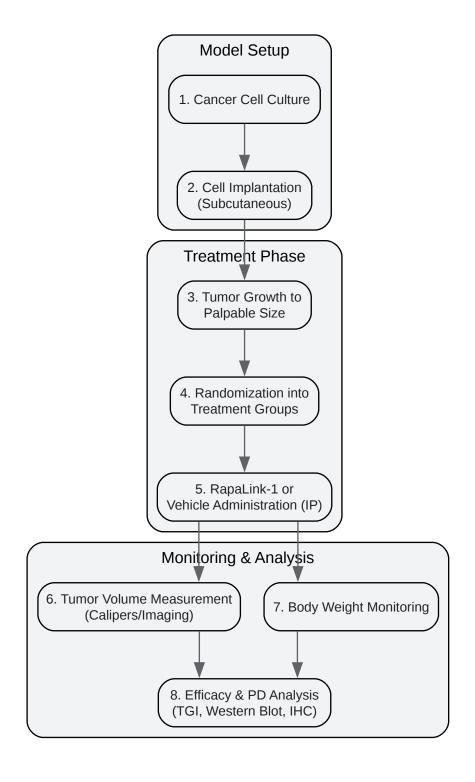
Signaling Pathway

The mTOR signaling pathway is a central regulator of cellular metabolism, growth, and proliferation. **RapaLink-1** effectively inhibits this pathway by targeting both mTORC1 and mTORC2, leading to the dephosphorylation of key downstream effectors such as S6K, 4E-BP1, and AKT.









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